molecular formula C16H22ClFN2O B13742991 8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol CAS No. 1222541-20-9

8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol

Cat. No.: B13742991
CAS No.: 1222541-20-9
M. Wt: 312.81 g/mol
InChI Key: BKKAPFQCJDVXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 8-azabicyclo[3.2.1]octane family, characterized by a bicyclic scaffold with nitrogen at position 6. Key structural features include:

  • 3-Chloro-5-fluorobenzyl group at position 8: Enhances lipophilicity and may influence receptor binding selectivity.
  • Hydroxyl group at position 3: Critical for hydrogen bonding and stereochemical orientation .

This scaffold is pharmacologically versatile, with analogs targeting nicotinic acetylcholine receptors (nAChRs), nociceptin opioid receptors (NOP), and serotonin receptors (5-HT) .

Properties

CAS No.

1222541-20-9

Molecular Formula

C16H22ClFN2O

Molecular Weight

312.81 g/mol

IUPAC Name

8-[(3-chloro-5-fluorophenyl)methyl]-3-(methylaminomethyl)-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C16H22ClFN2O/c1-19-10-16(21)7-14-2-3-15(8-16)20(14)9-11-4-12(17)6-13(18)5-11/h4-6,14-15,19,21H,2-3,7-10H2,1H3

InChI Key

BKKAPFQCJDVXQI-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CC2CCC(C1)N2CC3=CC(=CC(=C3)Cl)F)O

Origin of Product

United States

Biological Activity

The compound 8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered attention for their potential therapeutic applications, particularly as monoamine reuptake inhibitors. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

8-Azabicyclo[3.2.1]octane derivatives are primarily known for their role as monoamine neurotransmitter reuptake inhibitors . These compounds exhibit significant activity against various neurotransmitter systems, including serotonin, norepinephrine, and dopamine reuptake mechanisms.

Key Properties:

  • Monoamine Reuptake Inhibition : The compound has been shown to inhibit the reuptake of serotonin and norepinephrine effectively, making it a candidate for treating mood disorders such as depression and anxiety .
  • Receptor Affinity : Initial studies indicate that this compound may also interact with various receptors in the central nervous system (CNS), although specific binding affinities require further elucidation .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Reuptake Transporters : The compound inhibits the transporters responsible for the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft.
  • Potential Antagonistic Effects : Some analogs within the 8-azabicyclo series have demonstrated antagonist properties at kappa-opioid receptors, suggesting a multifaceted approach to modulating neurotransmission .

Case Studies

Several studies have highlighted the biological activity of related compounds within the same class:

  • Kappa Opioid Receptor Antagonism :
    • A related compound demonstrated potent antagonistic activity at kappa-opioid receptors with an IC50 of 20 nM, indicating its potential utility in pain management and addiction therapies .
  • Antidepressant Activity :
    • Preclinical models have shown that 8-azabicyclo derivatives can produce antidepressant-like effects in animal models, correlating with increased levels of serotonin and norepinephrine in the brain .

Data Tables

Property Value
Molecular FormulaC14H18ClF N2O
Molecular Weight270.76 g/mol
Melting Point108-110 °C
Affinity for 5-HT1A ReceptorHigh
Affinity for 5-HT3 ReceptorModerate

Scientific Research Applications

Pharmacological Applications

1. Kappa Opioid Receptor Antagonism
Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold, including the compound , exhibit potent antagonistic activity at kappa opioid receptors (KOR). This property is significant for developing treatments for conditions such as depression and anxiety, where modulation of the opioid system may be beneficial. For instance, a study reported that modifications to this scaffold resulted in compounds with high KOR selectivity and good brain exposure, suggesting potential therapeutic applications in pain management and mood disorders .

2. Treatment of Depression
The compound's structural characteristics position it as a candidate for addressing serotonin-related disorders, including depression and anxiety. It acts on serotonin transporters and has shown promise as a selective serotonin reuptake inhibitor (SSRI). The mechanism involves desensitization of 5-HT1A receptors, which is hypothesized to play a role in the delayed therapeutic effects seen with SSRIs . Such properties make it a valuable compound in developing new antidepressants that could offer faster onset effects compared to traditional SSRIs.

3. Dopamine D2-like Receptor Ligands
Another area of application for compounds based on the 8-azabicyclo[3.2.1]octane structure is their potential as dopamine D2-like receptor ligands. Structure-activity relationship studies have indicated that modifications to the basic scaffold can yield compounds with varying affinities for dopamine receptors, which are crucial targets in treating schizophrenia and other dopaminergic disorders .

Synthesis and Methodologies

The enantioselective synthesis of 8-azabicyclo[3.2.1]octane derivatives has been a focus of research due to their biological relevance. Various methodologies have been developed that allow for stereochemical control during synthesis, enhancing the yield and specificity of desired compounds . These synthetic strategies are essential for producing compounds that can be tested for efficacy in biological systems.

Case Studies

Study Objective Findings
Study on Kappa Opioid Antagonists Evaluate the antagonist properties of modified azabicyclo compoundsIdentified high potency and selectivity for KOR with good CNS exposure
Research on Serotonin Disorders Investigate the role of azabicyclo compounds in treating depressionFound potential as SSRIs with quicker therapeutic effects due to receptor modulation
Structure-Activity Relationships Analyze dopamine receptor affinity in azabicyclo derivativesDemonstrated varying affinities leading to potential treatments for schizophrenia

Comparison with Similar Compounds

Structural Modifications and Pharmacological Targets

Compound Name Substituents Pharmacological Target Key Findings Evidence ID
Target Compound : 8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol 8: 3-Cl-5-F-benzyl; 3: methylaminomethyl Undisclosed (structural analogs suggest CNS targets) Hypothesized to modulate monoamine transporters or 5-HT receptors due to benzyl and amine groups.
SCH 221510 : 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol 8: bis(2-methylphenyl)methyl; 3: phenyl NOP receptor agonist Orally active anxiolytic; minimal side effects in rodent models.
Flubatine Derivatives : (±)-exo/endo-6-(6-Fluoro-pyridin-3-yl)-8-aza-bicyclo[3.2.1]octan-3-ol 6: 6-fluoro-pyridin-3-yl; 3: hydroxyl α4β2 nAChRs Used in PET imaging for Alzheimer’s; exo-isomer shows higher receptor affinity.
Compound 7 () : 3-(4-Chlorophenyl)-8-(3-(4-fluorophenoxy)propyl)-8-azabicyclo[3.2.1]octan-3-ol 8: 4-fluorophenoxypropyl; 3: 4-Cl-phenyl Potential antipsychotic (SYA 013 analogs) Phenoxypropyl chain may improve blood-brain barrier penetration.
8-Methyl-3-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octan-3-ol 8: methyl; 3: 4-CF3-phenyl Undisclosed Trifluoromethyl group enhances metabolic stability.
Pseudotropine : 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (exo) 8: methyl; 3: hydroxyl Muscarinic acetylcholine receptors Simplest analog; used as a reference for stereochemical studies.

Stereochemical and Physicochemical Differences

  • Stereochemistry : Exo vs. endo configurations significantly affect receptor binding. For example, flubatine’s exo-3-hydroxy isomer (rac-2a) has higher α4β2 nAChR affinity than the endo-isomer (rac-2b) . The target compound’s 3-ol configuration (unreported) may similarly dictate activity.
  • Metabolic Stability : Trifluoromethyl () and chloro-fluoro substitutions resist oxidative metabolism better than phenyl or pyridinyl groups .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol typically proceeds via a multi-step sequence involving:

  • Construction of the bicyclic aza core.
  • Introduction of the 3-((methylamino)methyl) substituent.
  • Attachment of the 3-chloro-5-fluorobenzyl moiety at the 8-position.
  • Functional group transformations including hydroxyl installation and amine methylation.

The process requires careful control of reaction conditions such as temperature, solvent choice, base, and catalysts to optimize yield and purity.

Key Intermediates and Reaction Steps

Formation of the Bicyclic Core

The bicyclic 8-aza[3.2.1]octane skeleton is constructed using known azabicyclic synthesis methods, often starting from tropane or related bicyclic amine scaffolds. This core serves as the platform for subsequent substitution.

Installation of the ((Methylamino)methyl) Group

The methylamino methyl substituent at the 3-position is introduced through reductive amination or nucleophilic substitution methods. Methylation steps often involve:

  • Use of methylating agents such as methyl iodide or dimethyl sulfate.
  • Catalysts or activating agents like boron tribromide or hydrobromic acid for demethylation or methyl group manipulation.
  • Hydrogenation steps under catalytic conditions to saturate double bonds and remove protecting groups.
Hydroxyl Group Functionalization

The hydroxyl group at the 3-position is introduced or modified through oxidation or hydrolysis steps. Preferred oxidizing agents include:

  • Oxone (potassium peroxymonosulfate).
  • Sodium periodate.

Hydrolysis or elimination reactions to generate the hydroxyl functionality are typically conducted under acidic conditions (e.g., 6N HCl) at temperatures from 50°C to 100°C for 1-3 hours.

Representative Reaction Conditions and Reagents

Reaction Step Reagents/Conditions Notes
Benzylation of aza-bicyclic core 3-chloro-5-fluorobenzyl chloride, triethylamine, DCM 15 min to 16 h, -50°C to 30°C
Reductive amination for methylamino Methylamine derivatives, hydrogenation catalyst, ethanol, H2 atmosphere Catalytic hydrogenation to saturate bonds and remove protecting groups
Hydroxyl group installation Oxone or sodium periodate, aqueous acidic media 50°C to 100°C, 1-3 h
Demethylation/methylation Boron tribromide, hydrobromic acid -80°C to 0°C, 12-36 h

These conditions are optimized to balance reaction completion with minimal side reactions and degradation.

Analytical and Purification Techniques

These techniques ensure the compound meets the necessary standards for pharmaceutical research and development.

Research Discoveries and Applications

Patents and research studies emphasize the compound's role as a mu opioid receptor antagonist, useful in treating opioid-induced bowel dysfunction and potentially other neurological conditions. The synthetic routes developed allow for structural modifications to optimize pharmacological profiles.

Summary Table of Preparation Method Highlights

Aspect Details
Core scaffold 8-aza-bicyclo[3.2.1]octane synthesized from tropane derivatives or related amines
Benzyl substituent Introduced via nucleophilic substitution using 3-chloro-5-fluorobenzyl chloride
Amino substituent Methylamino methyl group installed by reductive amination and methylation steps
Hydroxyl group Installed or modified via oxidation or hydrolysis using oxone or acidic conditions
Reaction conditions Temperature: -50°C to 100°C; solvents: DCM, ethanol, THF; bases: triethylamine, DIPEA
Catalysts Transition metals for hydrogenation; boron tribromide for demethylation
Purification and analysis NMR, MS, XRPD, HPLC

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. For example:

  • Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency for sulfonylation or triazole-forming steps, as seen in analogous azabicyclic syntheses .
  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) during cyclization steps to ensure proper ring closure without side reactions .
  • Purification : Use silica gel column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) to isolate the product. Confirm purity via HPLC (≥95% purity threshold) .

Basic: What advanced spectroscopic techniques confirm the stereochemistry and substituent positions?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals in ethanol/water mixtures and analyzing diffraction patterns .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR with COSY/NOESY to assign spatial relationships. For example, coupling constants (JJ) between bridgehead protons (e.g., 3–5 Hz) indicate bicyclo[3.2.1]octane geometry .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ at m/z calculated for C16_{16}H21_{21}ClFN2_2O) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear P95 respirators (NIOSH-certified) and full-body Tyvek suits to prevent inhalation or dermal exposure, especially given the lack of acute toxicity data .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal and avoid drain release due to potential environmental persistence .

Advanced: How can structure-activity relationship (SAR) studies elucidate the impact of halogen substitutions?

Methodological Answer:

  • Comparative Assays : Synthesize analogs with varying halogens (e.g., replace 3-Cl with Br or CF3_3) and test binding affinity to targets like serotonin transporters (SERT). For example, trifluoromethyl groups may enhance lipophilicity and blood-brain barrier penetration .
  • Computational Analysis : Calculate logP values (e.g., using MarvinSketch) to correlate halogen electronegativity with pharmacokinetic properties .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 expressing human dopamine transporters) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Orthogonal Validation : Confirm receptor binding (e.g., IC50_{50}) via both radioligand displacement ($$$ ^3H $$
    paroxetine) and surface plasmon resonance (SPR) .

Advanced: What computational methods predict binding modes to neurological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with the dopamine transporter (PDB: 4XP4). Focus on hydrogen bonding between the methylamino group and Asp79 .
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in GROMACS to assess conformational flexibility of the bicyclic core .

Advanced: Which in vitro models assess metabolic stability and CYP interactions?

Methodological Answer:

  • Liver Microsomes : Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes to calculate intrinsic clearance (Clint_{int}) .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to quantify IC50_{50} values and identify enzyme-mediated interactions .

Basic: How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H2_2O2_2 (oxidative) at 40°C for 24 hours. Analyze degradation products via UPLC-PDA .
  • Long-Term Stability : Store lyophilized powder at -20°C in amber vials with desiccants; monitor purity quarterly for 24 months .

Advanced: What strategies improve bioavailability in preclinical models?

Methodological Answer:

  • Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility (e.g., 10 mM in PBS) .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm diameter) for sustained release in rodent plasma .

Advanced: How to validate target engagement in vivo?

Methodological Answer:

  • Microdialysis : Implant probes in the striatum of rats and measure extracellular dopamine levels after dosing (1–10 mg/kg, i.p.) .
  • PET Imaging : Radiolabel the compound with 11C^{11}C (half-life: 20.4 min) and quantify brain uptake in non-human primates using a Focus 220 scanner .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.